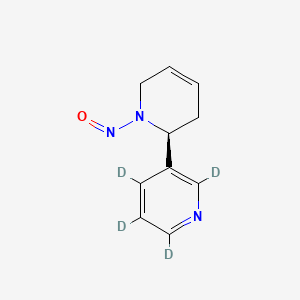
(S)-N-Nitroso Anatabine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Nitroso Anatabine-d4 is a deuterated form of anatabine, a minor tobacco alkaloid found in the Solanaceae family of plants. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The deuteration of anatabine enhances its stability and allows for its use as a specific marker in scientific research, particularly in the detection of tobacco use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Nitroso Anatabine-d4 involves the deuteration of anatabineThe reaction conditions for this process often involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent production of the compound. Quality control measures are implemented to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Nitroso Anatabine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various nitroso derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
(S)-N-Nitroso Anatabine-d4 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Serves as a marker for studying the metabolism and pharmacokinetics of anatabine in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for tobacco use.
Industry: Utilized in the development of analytical methods for detecting tobacco-related compounds
Mecanismo De Acción
The mechanism of action of (S)-N-Nitroso Anatabine-d4 involves its interaction with nicotinic acetylcholine receptors. It acts as an agonist for these receptors, particularly the α4β2 and α6/α3β2β4 subunit-containing receptors. This interaction leads to the stimulation of dopamine release, which is associated with its effects on the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
(R,S)-Anatabine-d4: A racemic mixture of anatabine labeled with deuterium.
®-Anatabine-d4: The enantiomer of (S)-Anatabine-d4, also labeled with deuterium.
(S)-Anatabine: The non-deuterated form of (S)-N-Nitroso Anatabine-d4
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for its use as a specific marker in scientific research. This compound’s ability to act as an agonist for specific nicotinic acetylcholine receptors also distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2,3,4,6-tetradeuterio-5-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m0/s1/i3D,4D,6D,8D |
Clave InChI |
ZJOFAFWTOKDIFH-IOADRVQPSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CC=CCN2N=O)[2H] |
SMILES canónico |
C1C=CCN(C1C2=CN=CC=C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


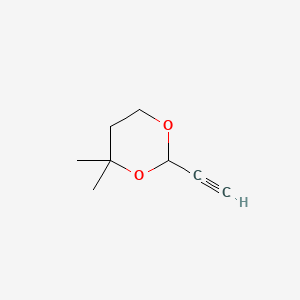
![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)
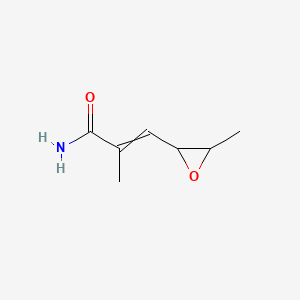

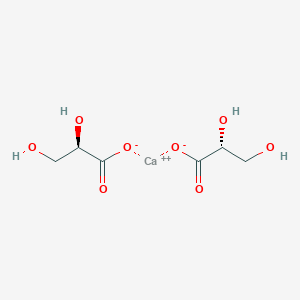

![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(methylaminomethyl)phenyl]borinic acid](/img/structure/B13836610.png)
![3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal](/img/structure/B13836622.png)
![4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol](/img/structure/B13836638.png)
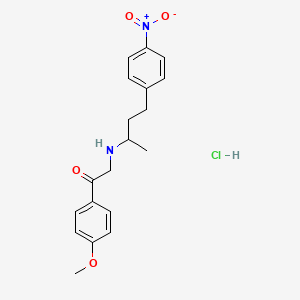
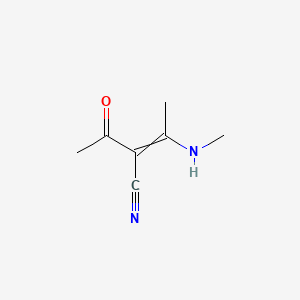

![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)

